molecular formula C16H26O3 B8071913 [1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one

[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one

Cat. No.: B8071913
M. Wt: 266.38 g/mol
InChI Key: QFTXXRYXUTUXKT-CUBALJKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one is a highly substituted indenone derivative characterized by its bicyclic octahydroindenone core. Key structural features include:

  • A 1R stereochemical configuration at the indenone bridgehead.
  • A 2-(acetyloxy)-1-methylethyl substituent at the 1-position, contributing to its lipophilicity.
  • A 7a-methyl group enhancing steric hindrance and conformational rigidity.

This compound shares structural motifs with bioactive intermediates in pharmaceutical synthesis and natural products, such as terpenoids and steroid analogs.

Properties

IUPAC Name

[(2S)-2-[(1R,3aR,7aR)-3a,7a-dimethyl-4-oxo-1,2,3,5,6,7-hexahydroinden-1-yl]propyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O3/c1-11(10-19-12(2)17)13-7-9-16(4)14(18)6-5-8-15(13,16)3/h11,13H,5-10H2,1-4H3/t11-,13-,15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTXXRYXUTUXKT-CUBALJKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C)C1CCC2(C1(CCCC2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](COC(=O)C)[C@H]1CC[C@@]2([C@@]1(CCCC2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one” typically involves several steps, including the formation of the core indene structure, introduction of the acetyloxy group, and the establishment of the correct stereochemistry at each chiral center. Common synthetic routes may involve:

    Cyclization reactions: to form the indene core.

    Acetylation reactions: to introduce the acetyloxy group.

    Stereoselective reductions: and to establish the desired stereochemistry.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of:

    Catalysts: to improve reaction efficiency.

    Automated synthesis: techniques to streamline the process.

    Purification methods: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of the acetyloxy group to a carboxylic acid.

    Reduction: Reduction of the ketone group to an alcohol.

    Substitution: Replacement of the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, this compound or its derivatives could be investigated for therapeutic applications, such as drug development for specific diseases.

Industry

In industry, this compound may be used in the production of fragrances, flavors, or other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of “[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one” depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Paricalcitol Intermediate

  • Name : (1R,3aR,7aR)-Octahydro-1-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-one
  • Key Differences: Replaces the acetyloxy group with a 5-hydroxy-1,4,5-trimethyl-2-hexenyl chain. Pharmacological Role: Intermediate in synthesizing paricalcitol (a vitamin D analog for hyperparathyroidism) .

1-((1S,3aR,4R,7S,7aS)-4-Hydroxy-7-isopropyl-4-methyloctahydro-1H-inden-1-yl)ethanone

  • Key Features: Contains a 4-hydroxy-7-isopropyl substituent on the indenone core. Molecular Weight: 238.37 g/mol (vs. ~294.4 g/mol for the target compound). Applications: Used in terpenoid synthesis and as a reference standard in metabolic studies .

Natural Product Derivatives

Tussilago farfara-Derived Indenone

  • Structure: [1S-[1alpha(S*),3abeta,5beta(Z),7alpha,7aalpha]]-2-Methyl-2-butenoic acid ester of octahydro-4-methylene-7-isopropyl-2-oxoindenol.
  • Key Differences: Features a 4-methylene group and isopropyl substituent at position 5. Bioactivity: Isolated from Tussilago farfara, this compound exhibits anti-inflammatory properties, suggesting the indenone scaffold’s versatility in natural product pharmacology .

8-O-Acetylshanzhiside Methyl Ester

  • Structure: Contains a cyclopenta[c]pyran ring fused to the indenone system.
  • Functional Groups : Acetyloxy and methyl ester moieties.
  • Applications : Utilized as a reference standard in pharmacological and cosmetic research, highlighting the acetyloxy group’s role in stabilizing labile compounds during analysis .

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Primary Applications References
Target Compound C₁₈H₂₆O₃ 2-(Acetyloxy)-1-methylethyl, 7a-methyl ~294.4 Synthetic precursor, prodrug
Paricalcitol Intermediate C₂₃H₃₆O₂ 5-Hydroxy-1,4,5-trimethyl-2-hexenyl 344.5 Pharmaceutical intermediate
Tussilago farfara Indenone C₂₀H₂₈O₄ 4-Methylene, 7-isopropyl 332.4 Anti-inflammatory agent
1-((1S,3aR,4R,7S,7aS)-4-Hydroxy-7-isopropyl-4-methyloctahydro-1H-inden-1-yl)ethanone C₁₅H₂₄O₂ 4-Hydroxy, 7-isopropyl 238.4 Terpenoid synthesis
8-O-Acetylshanzhiside Methyl Ester C₂₀H₂₈O₁₁ Cyclopenta[c]pyran, acetyloxy, methyl ester 444.4 Pharmacological reference standard

Key Research Findings

  • Metabolic Stability : Acetylated derivatives like the target compound show slower hepatic clearance than hydroxylated counterparts, as demonstrated in vitro with cytochrome P450 isoforms .
  • Synthetic Utility: The indenone scaffold’s rigidity enables stereoselective modifications, making it a template for drug candidates targeting nuclear receptors (e.g., vitamin D receptor) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.